3-Amino-3-(4-hydroxyphenyl)propanoic acid
Description
Nomenclature and Structural Considerations of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid
The compound with the systematic IUPAC name this compound is a derivative of propanoic acid. nih.gov Its structure consists of a three-carbon chain with a carboxylic acid group at one end (C1), an amino group, and a 4-hydroxyphenyl group attached to the third carbon (C3). This arrangement classifies it as a β-amino acid because the amino group is bonded to the β-carbon relative to the carboxyl group. The more common name for this compound in scientific literature is β-tyrosine, highlighting its isomeric relationship with the proteinogenic α-amino acid, L-tyrosine.
| Identifier | Value |
| IUPAC Name | This compound |
| Common Name | β-Tyrosine |
| CAS Number | 6049-54-3 |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
Data sourced from multiple references. nih.govscbt.comalfa-chemistry.com
Stereoisomerism is a critical aspect of the chemistry of β-tyrosine. wikipedia.org Due to the chiral center at the β-carbon (the carbon atom attached to both the amino group and the 4-hydroxyphenyl group), β-tyrosine exists as two enantiomers: (R)-β-tyrosine and (S)-β-tyrosine. mdpi.com These are non-superimposable mirror images of each other and can exhibit different biological activities. wikipedia.org The synthesis of enantiomerically pure forms of β-tyrosine is a key focus of chemical research, often employing stereoselective enzymatic or chemical methods to obtain the desired isomer. mdpi.comscribd.com For instance, redesigned phenylalanine aminomutase has been used to catalyze the amination of trans-p-hydroxycinnamic acid to produce both (R)- and (S)-β-tyrosine. mdpi.com
Furthermore, structural isomers of β-tyrosine exist, differing in the position of the hydroxyl group on the phenyl ring, such as meta-tyrosine and ortho-tyrosine, which are known to be markers of oxidative stress. nih.govnih.govresearchgate.net When considering derivatives, such as β-hydroxytyrosine, additional chiral centers can be introduced, leading to multiple diastereomers with distinct three-dimensional arrangements. scribd.com
This compound shares structural homology with several important classes of molecules. Its most direct homolog is the α-amino acid L-tyrosine, from which it differs only in the position of the amino group along the propanoic acid backbone. This seemingly small change has profound implications for the secondary structures that peptides containing this residue can adopt. nih.govrsc.org
β-Tyrosine is a member of the broader family of β-amino acids. Oligomers of β-amino acids, known as β-peptides, are a central focus of "foldamer" research. acs.orgnews-medical.net Foldamers are synthetic oligomers that mimic the ability of natural peptides and proteins to fold into well-defined three-dimensional structures. nih.gov Unlike α-peptides, β-peptides often adopt unique and highly stable helical or sheet-like conformations, such as the 14-helix, which has approximately three residues per turn. rsc.orgacs.org This structural diversity is a key reason for the interest in β-amino acids.
Furthermore, the incorporation of β-amino acids like β-tyrosine into peptides containing α-amino acids results in α/β-peptides. nih.gov These hybrid peptides can exhibit enhanced stability against proteolytic degradation, a significant advantage for therapeutic applications. nih.govtandfonline.com The 4-hydroxyphenyl side chain of β-tyrosine is homologous to that found in other bioactive molecules, including some tyrosine kinase inhibitors and various natural products, where it often plays a crucial role in molecular recognition and binding. scbt.comnih.gov
Historical Context of β-Amino Acid Research in Chemical Biology
The study of amino acids has a long history, with the discovery of the proteinogenic α-amino acids being a cornerstone of biochemistry in the 19th and early 20th centuries. acs.orgsemanticscholar.org For a long time, research was predominantly focused on these α-amino acids and the proteins they form. However, the discovery of natural products containing β- and γ-amino acid moieties sparked interest in these homologous structures. nih.gov
The modern era of β-amino acid research in chemical biology and medicinal chemistry gained significant momentum in the late 20th century. nih.govacs.org A pivotal development was the realization that oligomers of β-amino acids, or β-peptides, could fold into stable, predictable secondary structures, much like their α-peptide counterparts. acs.org This led to the coining of the term "foldamer" and opened up a new field of research focused on creating synthetic molecules that could mimic or even expand upon the structural and functional repertoire of natural biopolymers. nih.govacs.org
Early investigations into β-peptides often focused on their resistance to enzymatic degradation by proteases, a major hurdle for the therapeutic use of natural peptides. news-medical.netnih.gov Researchers demonstrated that β-peptides and mixed α/β-peptides could maintain biological activity while exhibiting significantly longer half-lives in biological systems. nih.govresearchgate.net This has led to their exploration for a wide range of applications, from antimicrobial agents to inhibitors of protein-protein interactions. news-medical.nettandfonline.comacs.org The journey of β-amino acid research represents a significant expansion from the study of life's natural building blocks to the design of novel, functional molecules with tailored properties. nih.gov
Significance of the 4-Hydroxyphenyl Moiety in Bioactive Compounds
The 4-hydroxyphenyl group, a phenol (B47542) substituent, is a common and important structural motif in a vast array of bioactive compounds, including natural products, synthetic drugs, and metabolites. hyphadiscovery.comnih.gov Its significance stems from its ability to participate in key molecular interactions that are fundamental to biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating precise binding to biological targets such as enzymes and receptors. hyphadiscovery.com
In the context of amino acids, the 4-hydroxyphenyl side chain of tyrosine is crucial for the function of many proteins and is a key site for post-translational modifications like phosphorylation, which is a fundamental mechanism in cellular signaling. nih.govcreative-proteomics.com The phenolic hydroxyl group also imparts specific physicochemical properties, such as modulating lipophilicity and acidity, which can influence a molecule's absorption, distribution, and metabolism. hyphadiscovery.com
The 4-hydroxyphenyl moiety is a recognized pharmacophore in many therapeutic agents. For example, it is found in compounds designed as tyrosinase inhibitors for treating hyperpigmentation disorders and in some tyrosine kinase inhibitors for cancer therapy. scbt.comnih.govnih.gov Furthermore, the phenolic structure is associated with antioxidant properties, as it can scavenge reactive oxygen species (ROS), which are implicated in numerous diseases. mdpi.comktu.edunih.gov The presence of this moiety in this compound is therefore a key contributor to its potential as a scaffold for developing new bioactive molecules. mdpi.comnih.gov
Emerging Research Directions for this compound
Current research on this compound and its derivatives is expanding into several promising areas, primarily driven by its unique structural features as a β-amino acid with a bioactive side chain. A significant focus is on the development of novel antimicrobial agents. Recent studies have reported the synthesis of derivatives that exhibit potent, structure-dependent activity against multidrug-resistant bacteria and fungi, including challenging pathogens like MRSA and Candida auris. nih.govnih.govresearchgate.net
Another major research thrust is in the field of oncology. The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is being explored for the development of new anticancer candidates. mdpi.comktu.edu Studies have shown that certain derivatives can reduce the viability of cancer cells, such as non-small cell lung cancer lines, and inhibit cell migration. mdpi.com This anticancer potential is often linked to the antioxidant properties conferred by the 4-hydroxyphenyl moiety, as reactive oxygen species play a role in cancer pathogenesis. mdpi.comktu.edu
Furthermore, as a component of the broader field of foldamer research, β-tyrosine continues to be a valuable building block for creating novel peptide architectures. tandfonline.com These synthetic peptides are being designed to mimic or inhibit biological processes, such as protein-protein interactions, which are implicated in a wide range of diseases. nih.govtandfonline.com The ability to create stable, structured molecules that resist degradation opens up possibilities for developing new classes of therapeutics. researchgate.netnews-medical.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPHNHPXFNEZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975898 | |
| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Beta-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6049-54-3 | |
| Record name | β-Amino-4-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6049-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Amino 3 4 Hydroxyphenyl Propanoic Acid
Strategies for Stereoselective Synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid
The synthesis of enantiomerically pure forms of β-tyrosine is critical for its application in biologically active molecules. Both enantioselective and diastereoselective strategies have been developed to control the stereochemistry at the C3 position.
Achieving high enantiomeric purity in β-tyrosine can be accomplished through both enzymatic and chemical methods.
Enzymatic and Chemo-enzymatic Methods: Nature has evolved enzymes capable of producing enantiopure β-amino acids. In the myxobacterium Chondromyces crocatus, the (R)-enantiomer of β-tyrosine is synthesized from L-tyrosine by the enzyme tyrosine aminomutase. ebi.ac.uk This enzyme is part of the biosynthetic pathway for chondramides, which are highly cytotoxic natural products. ebi.ac.uk The aminomutase catalyzes the 1,2-rearrangement of the amino group from the α-carbon to the β-carbon of the propanoic acid side chain. ebi.ac.uk
Another powerful chemo-enzymatic strategy is the kinetic resolution of racemic β-amino acids. Transaminases (TAs) can be used to selectively deaminate one enantiomer of a racemic mixture, allowing for the separation of the desired enantiopure amino acid. For instance, (S)-selective β-TAs can be used to resolve racemic mixtures, yielding the (R)-β-amino acid with high enantiomeric excess. frontiersin.org Conversely, employing natural (R)-β-transaminases allows for the resolution of various racemic β-amino acids to afford the (S)-form with excellent conversion and enantiomeric purity. frontiersin.org
Asymmetric Chemical Synthesis: Chemical methods offer versatile routes to enantiopure β-tyrosine. One notable approach is the copper-hydride (CuH)-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. researchgate.net Using an appropriate chiral ligand, the hydrocupration of a cinnamic acid derivative can be directed to the β-position, followed by reaction with an electrophilic aminating reagent to furnish the enantioenriched β-amino acid derivative. researchgate.net
When synthesizing derivatives of β-tyrosine that contain an additional stereocenter, diastereoselective methods are required to control the relative stereochemistry. These methods often employ chiral auxiliaries to direct the formation of a specific diastereomer.
A general strategy for preparing β-aryl-aminopropionic acids with controlled diastereoselectivity is the Reformatsky reaction of sulfinimines. ebi.ac.uk In this approach, a chiral N-sulfinyl imine, derived from p-hydroxybenzaldehyde, reacts with a zinc enolate. The chiral sulfinyl group effectively guides the nucleophilic attack to produce the desired diastereomer of the substituted β-tyrosine derivative. ebi.ac.uk
Total Synthesis of this compound and Analogues
The total synthesis of the racemic core structure of this compound can be achieved from simple, commercially available precursors.
One of the most direct and established methods is the Rodionov reaction . ebi.ac.uk This one-pot, multicomponent reaction involves the condensation of an aldehyde, malonic acid, and an ammonia (B1221849) source. ebi.ac.ukfrontiersin.org For the synthesis of β-tyrosine, the specific starting materials are:
p-Hydroxybenzaldehyde
Malonic acid
Ammonium (B1175870) acetate (B1210297) (as the ammonia source)
The reaction proceeds via a Knoevenagel condensation between the aldehyde and malonic acid, followed by a conjugate addition of ammonia to the resulting cinnamic acid derivative, and finally decarboxylation to yield racemic this compound.
| Starting Material | Reagent | Product | Reaction Name |
| p-Hydroxybenzaldehyde | Malonic Acid, Ammonium Acetate | (±)-3-Amino-3-(4-hydroxyphenyl)propanoic acid | Rodionov Reaction |
Synthesis of this compound Derivatives for Biological Evaluation
The parent compound, this compound, has been identified as a tyrosine kinase receptor inhibitor. scbt.com Derivatization of this core structure is a key strategy for modulating its biological activity, as demonstrated by its incorporation into complex natural products.
The amino group of β-tyrosine is a key functional handle for derivatization, most notably through acylation to form amide bonds.
The carboxylic acid group of β-tyrosine is activated in nature for amide bond formation during the biosynthesis of certain secondary metabolites. A prime example is the synthesis of chondramides by Chondromyces crocatus. ebi.ac.uk In this pathway, the carboxylic acid of (R)-β-tyrosine is activated by an adenylation (A) domain within a non-ribosomal peptide synthetase (NRPS) module. ebi.ac.uk This activation prepares the β-tyrosine unit for subsequent condensation (amide bond formation) with the next building block in the assembly line, ultimately leading to the formation of the cytotoxic depsipeptide. ebi.ac.uk This natural process highlights how derivatization of the carboxylic acid is crucial for the compound's biological function.
Substitutions on the 4-Hydroxyphenyl Ring
The 4-hydroxyphenyl ring of β-tyrosine and its analogs is a key target for chemical modification to alter the molecule's properties. These substitutions can influence biological activity, solubility, and binding interactions. Methodologies for these transformations often involve electrophilic aromatic substitution or the modification of precursors.
The incorporation of heterocyclic rings into the structure of amino acids is a widely used strategy in medicinal chemistry to develop novel therapeutic candidates. While direct substitution on the 4-hydroxyphenyl ring of this compound is less commonly documented, studies on the structurally related N-substituted isomer, 3-((4-hydroxyphenyl)amino)propanoic acid, provide insight into viable synthetic strategies. These methods typically involve modifying the propanoic acid side chain to introduce a reactive handle, which is then used to attach the heterocyclic system.
A prominent method involves the conversion of the carboxylic acid to a hydrazide, followed by condensation with various carbonyl compounds to form hydrazones bearing heterocyclic substituents. nih.govresearchgate.net For instance, N-(4-hydroxyphenyl)-β-alanine hydrazide has been reacted with aromatic aldehydes in refluxing methanol (B129727) to produce a variety of hydrazone derivatives. nih.gov Further transformations include reacting the carbohydrazide (B1668358) with 2,5-hexanedione (B30556) in the presence of acetic acid to yield a dimethylpyrrole derivative, or with isatin (B1672199) to form a compound containing an oxoindolinone moiety. nih.govresearchgate.net These synthetic approaches demonstrate the feasibility of attaching diverse heterocyclic structures, such as furans, pyrroles, and indoles, to a phenylpropanoic acid scaffold. nih.govnih.govmdpi.com The synthetic versatility allows for the creation of extensive libraries of derivatives for further investigation. nih.gov
Table 1: Examples of Heterocyclic Moieties Introduced via Hydrazone Linkage This table is based on derivatives of the related compound 3-((4-hydroxyphenyl)amino)propanoic acid.
| Heterocyclic Moiety | Synthetic Precursor | Reaction Type | Reference |
| Dimethylpyrrole | 2,5-Hexanedione | Condensation | nih.gov |
| Oxoindolinone | Isatin | Condensation | nih.govresearchgate.net |
| Furan-2-yl | Furan-2-carbaldehyde | Condensation | mdpi.com |
Halogenation and Other Aromatic Modifications
Modifying the electronic properties of the 4-hydroxyphenyl ring through halogenation or the introduction of other substituents can significantly impact the molecule's bioactivity. The introduction of halogen atoms is a powerful tool for tuning the physicochemical and structural properties of amino acids and derived peptides. mdpi.com
Direct halogenation of the tyrosine ring is a well-established transformation. For example, the bromination of 4-O-methyl-L-tyrosine (an α-amino acid analog) has been achieved by treating it with bromine in formic acid. ucla.edu This electrophilic aromatic substitution proceeds selectively at the positions ortho to the activating hydroxyl (or methoxy) group. This method is directly applicable to the synthesis of halogenated β-tyrosine derivatives. The formation of halogenated amino acids can also occur in the environment through the reaction of amino acids with disinfectants containing chlorine and bromine. mdpi.com
Other modifications to the aromatic ring include hydroxylation. Studies have shown that the tyrosine residue can undergo hydroxylation to form 3,4-dihydroxyphenylalanine (L-Dopa) when subjected to hydroxyl radical attack, for instance, from a Fenton-type generating system. nih.govyoutube.com This demonstrates the potential to introduce a second hydroxyl group onto the phenyl ring, creating a catechol-like structure. youtube.comyoutube.com
Table 2: Aromatic Modifications of the Tyrosine Ring
| Modification | Reagent/Method | Position of Substitution | Reference |
| Bromination | Bromine in Formic Acid | Ortho to -OH group | ucla.edu |
| Hydroxylation | Hydroxyl Radicals (Fenton) | Ortho to -OH group | nih.gov |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry, which promote the use of environmentally benign solvents, renewable feedstocks, and catalytic processes, are increasingly being applied to the synthesis of amino acids. The biosynthesis of (R)-β-tyrosine in the myxobacterium Chondromyces crocatus provides a key example of a green route. ebi.ac.uk In this pathway, the common α-amino acid L-tyrosine is converted directly into (R)-β-tyrosine by the enzyme tyrosine aminomutase. ebi.ac.ukacs.org This biocatalytic approach avoids harsh reagents and complex protection/deprotection steps often required in traditional chemical synthesis.
The use of biocatalysts is a cornerstone of green chemistry. The natural production of L-tyrosine itself occurs in plants and microorganisms through the shikimate pathway, starting from simple carbohydrates. researchgate.net Leveraging these natural pathways and the enzymes involved, such as aminomutases, offers a sustainable and efficient method for producing β-tyrosine.
Chemical methods are also being adapted to be more environmentally friendly. One approach involves the asymmetric hydrogenation of a 4-hydroxycinnamic acid precursor using a chiral transition metal catalyst. google.com This catalytic method allows for the production of optically active product with high efficiency and atom economy, minimizing waste.
Advanced Catalytic Methods in β-Amino Acid Synthesis Relevant to this compound
The synthesis of β-amino acids, including β-tyrosine, has been significantly advanced by the development of novel catalytic methods that allow for high efficiency and stereocontrol.
Biocatalysis: As mentioned previously, enzymatic methods are highly effective. The use of tyrosine aminomutase enzymes, such as CmdF, to catalyze the 1,2-rearrangement of L-tyrosine to (R)-β-tyrosine is a powerful and specific method. ebi.ac.uk This type of enzyme belongs to a family related to ammonium lyases and represents a sophisticated catalytic strategy for this transformation. ebi.ac.uk
Asymmetric Hydrogenation: A leading method for producing chiral β-amino acids is the asymmetric hydrogenation of β-amino-α,β-unsaturated esters or acids. For structures related to β-tyrosine, this involves the hydrogenation of a corresponding 4-hydroxycinnamic acid derivative. This reaction is typically catalyzed by transition metal complexes, such as rhodium or ruthenium, containing chiral phosphine (B1218219) ligands. google.com The choice of catalyst and ligand is crucial for achieving high enantioselectivity.
Mannich-type Reactions: The Mannich reaction is a classical carbon-carbon bond-forming reaction that can be adapted for the synthesis of β-amino acids. The three-component reaction involving an aldehyde (like 4-hydroxybenzaldehyde), an amine, and a ketone enolate or other nucleophile can construct the β-amino acid backbone. Modern advancements focus on developing catalytic, asymmetric versions of this reaction to control the stereochemistry. However, challenges such as selectivity for the desired tyrosine target over other nucleophilic residues (like tryptophan or cysteine) in complex settings remain an active area of research. rsc.org
Biological Activities and Pharmacological Potential of 3 Amino 3 4 Hydroxyphenyl Propanoic Acid and Its Derivatives
Anticancer Activities of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid Derivatives
Recent studies have highlighted that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit structure-dependent anticancer activity. mdpi.comnih.gov The inclusion of 4-hydroxyphenyl moieties in these compounds is associated with inherent antioxidant properties, making them compelling candidates for anticancer drug discovery. mdpi.comdebuglies.com Research involving a series of 36 derivatives demonstrated their potential against non-small cell lung cancer cells (A549). mdpi.comnih.gov
A significant aspect of the anticancer potential of these derivatives lies in their ability to reduce the viability of cancer cells. In a study evaluating 36 different 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, several compounds were identified that effectively induced cytotoxicity in A549 cancerous cells. mdpi.comresearchgate.net Specifically, compounds 12 , 20 , 21 , 22 , and 29 were capable of reducing the viability of A549 cells by 50%. nih.govnih.govresearchgate.net The starting compound, N-(4-hydroxyphenyl)-β-alanine, showed no significant anticancer activity, while its hydrazide derivative (compound 2 ) reduced A549 cell viability to 86.1%, indicating that derivatization is key to its cytotoxic effects. mdpi.com
| Compound ID | Key Structural Feature | Effect on A549 Cancer Cell Viability | Source |
| 12 | Not specified in abstracts | Reduced viability by 50% | nih.gov, nih.gov |
| 20 | 2-furyl substituent | Reduced viability by 50% | nih.gov, mdpi.com, nih.gov |
| 21 | Not specified in abstracts | Reduced viability by 50% | nih.gov, nih.gov |
| 22 | Not specified in abstracts | Reduced viability by 50% | nih.gov, nih.gov |
| 29 | Phenyl substituent | Reduced viability by 50% | nih.gov, mdpi.com, nih.gov |
This table summarizes the effects of selected derivatives on cancer cell viability based on available research.
Beyond inhibiting proliferation, certain derivatives have demonstrated the ability to suppress the migration of cancer cells. Compounds 12 , 20 , 21 , 22 , and 29 were shown to inhibit the migration of A549 cells in vitro. nih.govnih.govresearchgate.net This suggests that these derivatives could interfere with the metastatic process. In particular, compound 20 , which contains a 2-furyl substituent, was highlighted for its ability to reduce A549 cell migration, pointing to the potential of this specific structural modification for developing agents that can inhibit cancer spread. mdpi.com
A crucial characteristic of a potential anticancer agent is its ability to selectively target cancer cells while sparing non-cancerous ones. Studies have shown that the most promising 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit favorable cytotoxicity profiles against non-cancerous cells. nih.govresearchgate.net For instance, the derivatives that were potent against A549 cancer cells demonstrated reduced cytotoxicity in a non-transformed Vero cell line. mdpi.comnih.govresearchgate.net Compound 20 was specifically noted for its selectivity towards cancerous cells, underscoring the potential for developing derivatives with a favorable therapeutic window. mdpi.comnih.gov
Reactive oxygen species (ROS) have a complex role in cancer; while chronic high levels can promote carcinogenesis, inducing further oxidative stress is a strategy used by many chemotherapies to kill cancer cells. uwa.edu.aunih.gov The phenolic group within the 3-((4-hydroxyphenyl)amino)propanoic acid structure gives these derivatives significant antioxidative potential. mdpi.comdebuglies.com The hydroxyl group can donate a hydrogen atom to neutralize ROS, reducing oxidative damage. mdpi.comdebuglies.com This effect is enhanced by the adjacent amino group, which helps stabilize the resulting phenoxyl radical. mdpi.comdebuglies.com
This inherent antioxidant activity could make these compounds capable of protecting normal tissues while potentially sensitizing cancer cells to treatments that rely on oxidative damage. mdpi.comnih.gov In laboratory tests, compound 20 was identified as a promising candidate, exhibiting potent antioxidant properties in the DPPH radical scavenging assay alongside its anticancer effects. nih.govresearchgate.net This dual activity suggests these derivatives could serve as a novel scaffold for compounds with both anticancer and antioxidant capabilities. mdpi.comnih.gov
The parent compound, this compound, has been identified as a tyrosine kinase receptor inhibitor. scbt.com Tyrosine kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a common feature in many cancers. While detailed studies on the derivatives are ongoing, related structures have shown interactions with key receptor tyrosine kinases. For example, derivatives of the isomeric 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid have been modeled to interact with HER-2 and c-MET proteins, which are important targets in cancer therapy. mdpi.com This suggests that the 4-hydroxyphenyl scaffold may also function by inhibiting these crucial signaling pathways.
Antimicrobial Activities of this compound Derivatives
In addition to their anticancer properties, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant, structure-dependent antimicrobial activity. mdpi.comresearchwithnj.com A synthesized library of these compounds was screened against a panel of high-priority ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa) and drug-resistant fungi. mdpi.comnih.gov
The research revealed potent activity, particularly from hydrazone derivatives containing heterocyclic substituents (compounds 14–16 ), which showed broad-spectrum antimicrobial effects. researchwithnj.comresearchgate.net These findings highlight the utility of this chemical scaffold for developing new antimicrobial agents to combat drug-resistant infections. researchgate.netnih.gov
The table below summarizes the observed antimicrobial activity against various pathogens.
| Pathogen | Resistance Profile | Derivative Type / Compound | Minimum Inhibitory Concentration (MIC) | Source |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Hydrazones 14-16 | 1–8 µg/mL | researchgate.net, nih.gov |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | Hydrazones 14-16 | 0.5–2 µg/mL | researchgate.net, nih.gov |
| Candida auris | Drug-Resistant | General Derivatives | 0.5–64 µg/mL | researchwithnj.com, researchgate.net |
| Various Gram-negative pathogens | Not specified | Hydrazones 14-16 | 8–64 µg/mL | researchgate.net, nih.gov |
| S. aureus | Not specified | Compound 29 (phenyl substituent) | 16 µg/mL | mdpi.com |
| S. aureus & E. faecalis | Not specified | Compound 30 (4-NO2 phenyl) | 16 µg/mL | mdpi.com |
| E. coli | Not specified | Compound 30 (4-NO2 phenyl) | 32 µg/mL | mdpi.com |
| K. pneumoniae | Not specified | Compound 30 (4-NO2 phenyl) | 64 µg/mL | mdpi.com |
This table presents a summary of the antimicrobial efficacy of various derivatives against resistant bacterial and fungal strains.
Efficacy Against Multidrug-Resistant Bacterial Pathogens
Recent research has highlighted the potent antibacterial properties of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. researchwithnj.commdpi.comnih.gov A synthesized library of these compounds demonstrated structure-dependent activity against a range of multidrug-resistant bacteria, underscoring their potential as a scaffold for new antimicrobial drugs. researchwithnj.commdpi.comnih.gov
The ESKAPE group of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a major cause of hospital-acquired infections and are notorious for their extensive drug resistance. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been systematically screened against these challenging pathogens. mdpi.comnih.gov The findings revealed that the antimicrobial activity of these derivatives is highly dependent on their chemical structure. mdpi.comnih.gov
Notably, the incorporation of heterocyclic substituents into the hydrazone-based derivatives significantly broadened their spectrum of activity to include both Gram-positive and Gram-negative ESKAPE pathogens. mdpi.com For instance, certain hydrazone derivatives displayed activity against Gram-negative pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 64 µg/mL. researchwithnj.comnih.gov The introduction of a 4-NO2 substitution in the phenyl ring of one derivative led to activity against E. coli (MIC of 32 µg/mL) and K. pneumoniae (MIC of 64 µg/mL). mdpi.com
Methicillin-resistant Staphylococcus aureus (MRSA) is a leading cause of serious infections. Several derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant efficacy against MRSA. Specifically, hydrazone derivatives containing heterocyclic substituents have shown potent activity, with MIC values ranging from 1 to 8 µg/mL. researchwithnj.comnih.govresearchgate.net This highlights the potential of this chemical scaffold in combating this resilient pathogen. The inclusion of a phenyl substituent in one compound resulted in an MIC of 16 µg/mL against S. aureus. mdpi.com
Vancomycin-resistant Enterococcus faecalis (VRE) is another critical threat, particularly in healthcare settings. The novel hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited remarkable activity against VRE, with MIC values in the range of 0.5 to 2 µg/mL. researchwithnj.comnih.govresearchgate.net This potent activity suggests that these compounds could be valuable in addressing infections caused by VRE.
| Bacterial Pathogen | Derivative Type | MIC Range (µg/mL) |
| ESKAPE (Gram-negative) | Hydrazones | 8 - 64 |
| MRSA | Hydrazones | 1 - 8 |
| VRE | Hydrazones | 0.5 - 2 |
This table summarizes the Minimum Inhibitory Concentration (MIC) ranges of select 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against key multidrug-resistant bacteria.
Antifungal Properties Against Drug-Resistant Fungal Pathogens
In addition to their antibacterial effects, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also shown promising antifungal activity against drug-resistant fungal pathogens. researchwithnj.commdpi.comnih.gov This dual activity enhances their potential as broad-spectrum antimicrobial agents.
Infections caused by drug-resistant Candida species are a growing concern. The synthesized 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been shown to possess structure-dependent antifungal activity against these pathogens. researchwithnj.commdpi.comnih.gov Certain hydrazone derivatives demonstrated activity against drug-resistant Candida species with MIC values between 8 and 64 µg/mL. researchwithnj.comnih.gov However, not all derivatives were active; for instance, compounds 2 and 4 in one study showed no antifungal activity against the tested drug-resistant Candida species. mdpi.comnih.gov
Candida auris is an emerging multidrug-resistant yeast that poses a serious global health threat. mdpi.com Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated substantial activity against this formidable pathogen. researchwithnj.commdpi.comnih.gov The MIC values for these derivatives against C. auris ranged from 0.5 to 64 µg/mL, indicating potent and structure-dependent efficacy. researchwithnj.comnih.govnih.gov The hydrazones containing heterocyclic substituents were particularly effective, showing activity against azole-resistant C. auris. mdpi.com
| Fungal Pathogen | Derivative Type | MIC Range (µg/mL) |
| Drug-resistant Candida species | Hydrazones | 8 - 64 |
| Candida auris | Hydrazones | 0.5 - 64 |
This table presents the Minimum Inhibitory Concentration (MIC) ranges of select 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against drug-resistant fungal pathogens.
Antioxidant Activities of this compound
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. mdpi.comktu.edu Consequently, compounds with antioxidant capabilities are of significant scientific interest. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as a promising scaffold for developing agents with antioxidant properties. mdpi.com The presence of a 4-hydroxyphenyl moiety within these molecules is suggestive of inherent antioxidant potential. researchgate.net
Radical Scavenging Properties
The antioxidant capacity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been demonstrated through various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comktu.edu In one study, a series of 36 derivatives were synthesized and evaluated, with several compounds showing notable antioxidant activity. mdpi.comresearchgate.net The most promising candidate, compound 20 (3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide)), exhibited potent activity in the DPPH assay. mdpi.comktu.edu This activity is largely attributed to the phenolic group, which can donate a hydrogen atom to neutralize free radicals. researchgate.net
The structure of these derivatives plays a crucial role in their radical scavenging ability. The core 3-((4-hydroxyphenyl)amino)propanoic acid structure serves as a versatile pharmacophore, allowing for the introduction of various aromatic and heterocyclic substituents that can modulate the antioxidant activity. nih.govmdpi.com
Protection Against Oxidative Stress in Cellular Models
Beyond simple chemical assays, the protective effects of these compounds have been observed in cellular models. mdpi.comktu.edu In a study evaluating their effects on human lung carcinoma (A549) cells and noncancerous Vero cells, certain derivatives demonstrated the ability to mitigate cellular damage, a key aspect of managing oxidative stress. mdpi.comktu.eduresearchgate.net
Table 1: Antioxidant and Cellular Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound ID | Derivative Structure/Name | Key Finding | Reference |
|---|---|---|---|
| 20 | 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide) | Potent antioxidant in DPPH assay; reduces A549 cell viability. | mdpi.comktu.edu |
| 12 | Structure not detailed in source | Reduced A549 cell viability by 50%. | mdpi.comktu.edu |
| 22 | Structure not detailed in source | Reduced A549 cell viability by 50%. | mdpi.comktu.edu |
| 29 | Structure not detailed in source | Reduced A549 cell viability by 50%. | mdpi.comktu.edu |
| 1 | 3-((4-hydroxyphenyl)amino)propanoic acid (Starting Compound) | No noticeable in vitro anticancer activity. | mdpi.com |
| 2 | N-(4-hydroxyphenyl)-β-alanine hydrazide | Reduced A549 cell viability to 86.1%. | mdpi.com |
Other Reported Biological Activities of this compound and Analogues
In addition to their antioxidant potential, derivatives of this β-amino acid have been investigated for other biological functions, including antimicrobial activity. nih.gov Hydrazones containing heterocyclic substituents, in particular, have shown potent and broad-spectrum antimicrobial effects against multidrug-resistant pathogens. nih.govresearchgate.net
Effects on Plant Growth and Allelopathy
Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, and survival of other organisms. nih.gov While direct studies on the allelopathic effects of this compound are limited, its isomer, m-tyrosine, is a known potent allelopathic chemical exuded from the roots of fescue grasses, acting as a broad-spectrum herbicide. plos.org Soil microorganisms can influence the phytotoxic effects of such allelochemicals by degrading them. plos.org
Amino acids and their derivatives are known to be integral to plant development. mdpi.com For instance, auxin, a key plant growth regulator, is derived from the amino acid tryptophan. mdpi.com The biosynthesis of betalain pigments in plants like beets involves the hydroxylation of tyrosine to form L-DOPA, highlighting the role of tyrosine isomers in plant-specific metabolic pathways. plos.org Given that many plant growth regulators are derived from amino acids, it is plausible that this compound or its derivatives could exhibit effects on plant growth, though specific research is needed. mdpi.com
Potential in Anti-Aging Compositions (via related compounds)
The structural similarity of this compound to tyrosine has led to the exploration of its derivatives in cosmetic and anti-aging applications. Oxidative stress is considered a key factor in the aging process. plos.org
Research has shown that peptides containing D-tyrosine, an isomer, can be endowed with anti-melanogenic (skin whitening) effects without altering their intrinsic anti-aging or anti-inflammatory properties. nih.govnih.gov This suggests that incorporating a tyrosine-like structure can add valuable functions to cosmetic peptides. nih.gov For example, adding D-tyrosine to an anti-aging peptide could help improve both collagen degradation and skin pigmentation issues that occur with age. nih.gov A patent application highlights the use of 3-(4-hydroxyphenyl)propanoic acid amide (phloretamide) in the manufacture of anti-aging compositions, noting its potential to prevent sagging skin. scispace.com Furthermore, various N-acyl tyrosine derivatives, such as N-acetyltyrosine ethyl ester and N-palmitoyl tyrosine, have been included in cosmetic sunscreen compositions to promote quicker and more intensive tanning, a process related to skin pigmentation and response to UV exposure. google.com
Mechanisms of Action and Molecular Interactions of 3 Amino 3 4 Hydroxyphenyl Propanoic Acid
Investigation of Molecular Targets in Anticancer Activity
Derivatives of 3-amino-3-(4-hydroxyphenyl)propanoic acid have emerged as a promising scaffold for the development of novel anticancer candidates. nih.govktu.edu Research has focused on elucidating the molecular targets and pathways through which these compounds exert their cytotoxic and cytostatic effects on cancer cells. The core structure, featuring a phenolic hydroxyl group, is believed to be crucial for its biological activities, including enhancing aqueous solubility and enabling hydrogen bonding interactions essential for target binding. ktu.edu
Recent studies have shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid can effectively suppress cancer cell migration in vitro. nih.govktu.edu This inhibition of cell migration is a key indicator of interference with the complex cell signaling pathways that govern cancer metastasis. While the precise pathways are still under investigation, the ability of these compounds to modulate oxidative stress pathways is considered significant. nih.govktu.edu The phenolic group within the structure is thought to confer antioxidative potential, which can be crucial in sensitizing cancer cells to chemotherapy and radiation therapy. nih.gov By neutralizing reactive oxygen species (ROS), these derivatives may reduce oxidative damage to normal cellular components while potentially altering the redox-sensitive signaling cascades that cancer cells rely on for survival and proliferation. nih.govktu.edu
The cytotoxic effects of this compound derivatives have been demonstrated in various cancer cell lines. Specific derivatives have been shown to induce cell death in three-dimensional (3D) cancer spheroids, which more accurately mimic the architecture and drug diffusion barriers of solid tumors. mdpi.com For instance, certain oxime and carbohydrazide (B1668358) derivatives of a related 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold demonstrated the ability to induce cytotoxic activity in A549 lung cancer spheroids. mdpi.com This suggests that these compounds can effectively penetrate tumor models and trigger cell death pathways. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified several compounds that reduced the viability of A549 non-small cell lung cancer cells by as much as 50%. nih.govktu.edu This reduction in viability is a hallmark of induced cell death, which often occurs through apoptosis.
Table 1: In Vitro Anticancer Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cancer Cells This table summarizes the cytotoxic effects of various derivatives after 24 hours of exposure, as measured by cell viability assays.
| Compound ID | Substituent Group | Effect on A549 Cell Viability | Source |
|---|---|---|---|
| 2 | N-(4-hydroxyphenyl)-β-alanine hydrazide | Reduced to 86.1% | ktu.edumdpi.com |
| 12 | 1-Naphthyl | Reduced to 42.1% | ktu.edu |
| 20 | 2-Furyl | Significantly reduced viability | nih.govktu.edu |
| 21 | Not specified | Significantly reduced viability | nih.govktu.edu |
| 22 | Not specified | Significantly reduced viability | nih.govktu.edu |
| 29 | Not specified | Significantly reduced viability | nih.govktu.edu |
The parent compound, this compound, is classified as a tyrosine kinase receptor inhibitor. scbt.com This indicates a direct interaction with kinase systems, which are fundamental regulators of cell signaling, growth, and differentiation. Kinase inhibition is a well-established strategy in cancer therapy. Furthermore, in silico studies on related thiazole (B1198619) derivatives have suggested potential interactions with key proteins such as human SIRT2 and the Epidermal Growth Factor Receptor (EGFR), which is a receptor tyrosine kinase. mdpi.com The ability of these compounds to bind to the amino acid residues of these kinase-related targets highlights a plausible mechanism for their antiproliferative activity. mdpi.com
Elucidation of Antimicrobial Mechanisms
Infections caused by multidrug-resistant (MDR) pathogens are a severe global health threat, necessitating the development of new antimicrobial agents. nih.govnih.gov Derivatives of this compound have shown significant, structure-dependent antimicrobial activity against a range of clinically relevant bacteria and fungi, including ESKAPE pathogens and drug-resistant Candida species. nih.govresearchgate.net
The antimicrobial potency of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is highly dependent on their chemical structure. nih.govresearchgate.net Synthetic modifications to the core scaffold have yielded a library of compounds with varied activity profiles. nih.gov Research has established that certain structural features are key to enhancing antimicrobial efficacy.
Notably, hydrazone derivatives containing heterocyclic substituents (compounds 14–16) displayed the most potent and broad-spectrum antimicrobial activity. nih.govnih.gov These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species, including Candida auris. nih.govresearchgate.net In contrast, the initial intermediate compound (compound 2) showed only weak antimicrobial activity, and its subsequent modification into a hydrazide (compound 3) resulted in a loss of antibacterial action, underscoring the importance of specific functional groups. nih.gov
Table 2: Antimicrobial Activity (MIC) of Key 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives This table presents the Minimum Inhibitory Concentration (MIC) values in µg/mL for the most potent derivatives against various multidrug-resistant pathogens.
| Pathogen | MIC Range (µg/mL) | Source |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | nih.govresearchgate.net |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 | nih.govresearchgate.net |
| Gram-negative pathogens (e.g., ESKAPE group) | 8 - 64 | nih.govresearchgate.net |
| Drug-resistant Candida species (including C. auris) | 0.5 - 64 | nih.govnih.govresearchgate.net |
While the precise molecular targets are still being fully elucidated, it is proposed that amino acid derivatives may disrupt crucial microbial cellular processes. researchgate.net Earlier investigations into other amino acid-derived antimicrobials suggest that a primary mechanism involves the inhibition of enzymes critical for the synthesis of the bacterial cell wall, particularly peptidoglycan. researchgate.net Pathways such as the MurA-F pathway, which catalyzes the formation of peptidoglycan precursors, are potential targets. researchgate.net These processes often require non-proteogenic and D-amino acids, making them susceptible to inhibition by unnatural amino acid derivatives like this compound. researchgate.net By interfering with cell wall synthesis, these compounds can compromise the structural integrity of the microbial cell, leading to cell death.
Biochemical Pathways Influenced by this compound
Research indicates that this compound functions as a tyrosine kinase receptor inhibitor. Tyrosine kinases are a family of enzymes crucial for mediating cellular signaling pathways. They function by transferring a phosphate (B84403) group from ATP to a tyrosine residue on a protein substrate. This phosphorylation event acts as a molecular switch, activating or deactivating the substrate protein and initiating a cascade of downstream signaling events.
These pathways regulate a multitude of fundamental cellular processes, including:
Cell growth and proliferation: Signaling through growth factor receptors, which are often receptor tyrosine kinases, is fundamental for normal cell cycle progression.
Differentiation: The process by which cells specialize is heavily controlled by tyrosine kinase signaling.
Metabolism: Key metabolic pathways are regulated by the phosphorylation state of enzymes, which can be controlled by tyrosine kinases.
Apoptosis (Programmed Cell Death): Survival signals are often transmitted through tyrosine kinase pathways, and their inhibition can lead to the initiation of apoptosis.
By inhibiting tyrosine kinase receptors, this compound has the potential to interfere with these essential signaling cascades. The specific tyrosine kinase receptors it targets and the extent of its inhibitory action would determine its precise biological effects. However, detailed public data identifying the specific tyrosine kinase pathways modulated by this compound are not extensively available.
Computational Modeling and Simulation of Molecular Interactions
Molecular Docking Studies with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in understanding its interaction with the ATP-binding pocket of various tyrosine kinase receptors.
Such studies could elucidate:
The specific amino acid residues within the receptor's active site that form hydrogen bonds, hydrophobic interactions, or ionic bonds with the compound.
The binding energy of the compound to the receptor, offering a prediction of its binding affinity.
The structural basis for its potential selectivity towards certain tyrosine kinase receptors over others.
Despite the identification of this compound as a tyrosine kinase inhibitor, specific molecular docking studies detailing these interactions for this compound are not available in the public research literature at this time.
Molecular Dynamics Simulations to Elucidate Binding and Conformational Changes
Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction between a ligand and its receptor over time. An MD simulation would model the movement of every atom in the system, offering insights into the stability of the ligand-receptor complex and any conformational changes that occur upon binding.
For this compound and a target tyrosine kinase, MD simulations could reveal:
The stability of the predicted binding pose from docking studies.
How the receptor's conformation changes upon the binding of the inhibitor.
The role of water molecules in mediating the interaction.
The free energy of binding, providing a more accurate estimation of binding affinity.
Currently, there are no publicly accessible molecular dynamics simulation studies focused specifically on the interaction of this compound with biological receptors.
Compound Data
| Property | Value |
| Compound Name | This compound |
| CAS Number | 6049-54-3 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Reported Activity | Tyrosine kinase receptor inhibitor |
Biosynthesis and Metabolic Pathways of β Tyrosine
Natural Occurrence and Isolation of β-Tyrosine from Biological Sources
β-Tyrosine is not ubiquitously found in nature but has been identified in specific organisms where it plays distinct roles, from chemical defense to metabolic storage.
β-Tyrosine has been identified as a significant metabolite in rice (Oryza sativa). Researchers found the compound present in the leaves, seeds, and roots of the Nipponbare rice cultivar. researchgate.net Hydroponically grown rice plants were also observed to secrete β-tyrosine into their growth medium, suggesting a role in the plant's interaction with its environment. researchgate.net
Further investigation revealed that β-tyrosine exhibits allelopathic properties, meaning it can inhibit the growth of nearby competing plants. At physiologically relevant concentrations, it was shown to inhibit the root growth of Arabidopsis thaliana and other dicotyledonous plants, while having a lesser effect on monocots. researchgate.net This suggests a strategic advantage for rice in its natural ecosystem. The production of β-tyrosine in rice is induced by the plant hormone jasmonic acid, which is typically associated with defense responses against herbivores and pathogens. researchgate.net
While the free form of β-tyrosine is not the primary compound identified in the hemolymph of the flesh fly Neobellieria bullata (formerly Sarcophaga bullata), a closely related dipeptide, β-alanyl-L-tyrosine , is found in significant quantities. mdpi.comnih.govportlandpress.com This dipeptide, historically termed "sarcophagine," accumulates in the larval hemolymph, becoming the most predominant non-protein, ninhydrin-positive substance as the larva grows. nih.govportlandpress.com
The high concentration of β-alanyl-L-tyrosine serves as a soluble storage form of tyrosine. nih.gov This reservoir is rapidly utilized during pupariation, the stage where the larva transforms into a pupa. At this time, the dipeptide is degraded, releasing its constituent amino acids, β-alanine and L-tyrosine, which are then used in the crucial biochemical processes of melanization (darkening) and sclerotization (hardening) of the pupal case (puparium). mdpi.com Insects, in general, rely heavily on tyrosine metabolism for cuticle hardening and immune responses. nih.govnih.gov
Enzymatic Pathways Involved in β-Tyrosine Formation
The synthesis of β-tyrosine from its α-amino acid precursor is a specialized enzymatic process that distinguishes it from the central pathways of proteinogenic amino acid metabolism.
The key enzymes responsible for the biosynthesis of β-tyrosine are tyrosine aminomutases (TAMs). These enzymes belong to a family of isomerases that catalyze the intramolecular transfer of an amino group. Specifically, tyrosine 2,3-aminomutase (EC 5.4.3.6) facilitates the conversion of L-tyrosine to 3-amino-3-(4-hydroxyphenyl)propanoate (β-tyrosine). pnas.org
These enzymes are members of the MIO-dependent family, which utilize a unique 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group as a catalytic center. portlandpress.com In rice, the enzyme responsible for this conversion is called OsTAM1 . researchgate.net This enzyme converts (S)-α-tyrosine into a mixture of (R)- and (S)-β-tyrosine, with a high enantiomeric excess for the (R)-isomer. cabidigitallibrary.org The mechanism involves the elimination and subsequent re-addition of ammonia (B1221849), a process shared with other aminomutases like phenylalanine aminomutase (PAM), which is involved in the biosynthesis of the anticancer drug paclitaxel. nih.gov
The metabolism of β-tyrosine is distinct from that of its alpha-isomer, L-tyrosine, beginning with their fundamental structures and biosynthetic origins.
Structural and Biosynthetic Differences:
α-Amino acids , like L-tyrosine, have their amino group and carboxylic acid group attached to the same carbon atom (the α-carbon). oup.com
β-Amino acids , in contrast, have the amino group attached to the β-carbon, which is one carbon removed from the carboxyl group. oup.com
This structural difference is fundamental. The biosynthesis of α-tyrosine in plants and microorganisms occurs via the multi-step shikimate pathway , which produces chorismate. Chorismate is then converted to p-hydroxyphenylpyruvate, which is finally transaminated to yield L-tyrosine. Animals synthesize α-tyrosine directly from the essential amino acid phenylalanine. nih.gov
In contrast, β-tyrosine is not synthesized de novo through such a lengthy pathway but is instead formed directly from α-tyrosine via the action of tyrosine aminomutases, as described above. This makes its formation a modification of a primary metabolite rather than a separate core biosynthetic route.
| Feature | α-Tyrosine (L-Tyrosine) | β-Tyrosine (3-Amino-3-(4-hydroxyphenyl)propanoic acid) |
| Structure | Amino group on the α-carbon | Amino group on the β-carbon |
| Primary Role | Protein synthesis, precursor for neurotransmitters, hormones, and melanin. nih.gov | Allelopathy in plants, precursor for stored dipeptides in insects. researchgate.netnih.gov |
| Biosynthesis | Synthesized via the shikimate pathway in plants/microbes; from phenylalanine in mammals. nih.gov | Synthesized from α-tyrosine by the enzyme tyrosine aminomutase. pnas.orgcabidigitallibrary.org |
| Incorporation | Incorporated into proteins by ribosomes. | Not incorporated into proteins by ribosomes. |
Catabolism and Degradation Pathways of β-Tyrosine
Information specifically detailing the catabolic pathways for β-tyrosine is limited in scientific literature, suggesting it is not a primary energy source in the same way as its alpha-isomer. However, the degradation of the related dipeptide, β-alanyl-L-tyrosine, in insects is well-documented. During pupariation, this dipeptide is hydrolyzed into its components: β-alanine and L-tyrosine. mdpi.com The released L-tyrosine then enters its canonical metabolic pathways.
The catabolism of α-tyrosine , by contrast, is a well-established pathway, primarily occurring in the liver. It involves a series of enzymatic steps:
Transamination : Tyrosine is converted to p-hydroxyphenylpyruvate by the enzyme tyrosine transaminase. nih.gov
Oxidation : p-hydroxyphenylpyruvate is then converted to homogentisate (B1232598) by p-hydroxyphenylpyruvate dioxygenase. nih.gov
Ring Cleavage : The aromatic ring of homogentisate is opened by homogentisate 1,2-dioxygenase.
Final Products : Through subsequent reactions, the carbon skeleton is ultimately broken down into fumarate (B1241708) (a Krebs cycle intermediate, making it glucogenic) and acetoacetate (B1235776) (a ketone body, making it ketogenic). nih.gov
While a direct catabolic pathway for β-tyrosine for energy production has not been extensively described, its role appears to be that of a functional metabolite, which in some cases, like in insects, is ultimately converted back to α-tyrosine for other essential processes like sclerotization. mdpi.com
Regulation of β-Tyrosine Metabolism in Biological Systems
The metabolic pathways governing the synthesis and degradation of β-tyrosine, also known as this compound, are subject to intricate regulatory mechanisms to ensure cellular homeostasis and respond to environmental cues. While research specifically detailing the regulation of β-tyrosine metabolism is not as extensive as that for its α-isomer, insights can be drawn from the regulation of related enzymatic pathways and the physiological conditions that influence its production. The control of β-tyrosine levels appears to be managed at both the enzymatic and transcriptional levels, involving feedback inhibition, substrate availability, and the influence of signaling molecules.
The primary enzyme responsible for the direct conversion of α-tyrosine to β-tyrosine is tyrosine aminomutase (TAM) . wikipedia.orgnih.gov In rice (Oryza sativa), the gene TAM1 (LOC_Os12g33610), which shows similarity to phenylalanine ammonia-lyase (PAL), has been identified to encode for this enzymatic activity. nih.gov The regulation of TAM activity is crucial for controlling the flux of α-tyrosine towards β-tyrosine production.
One of the key regulatory aspects appears to be linked to plant defense mechanisms. The accumulation of β-tyrosine in rice is induced by the plant defense signaling molecule, jasmonic acid . nih.gov This suggests a transcriptional upregulation of the TAM1 gene in response to biotic or abiotic stress, leading to an increased synthesis of β-tyrosine, which may function as a defense-related compound. This mode of regulation, where gene expression is triggered by specific signaling pathways, is a common strategy in plants to produce secondary metabolites for adaptation and protection.
Another potential point of regulation lies in the activity of enzymes that can be engineered to produce β-tyrosine. For instance, a mutated phenylalanine aminomutase (PAM) from Taxus chinensis has been shown to catalyze the formation of β-tyrosine from trans-p-hydroxycinnamic acid. mdpi.com The native activity of PAM is subject to regulation, including feedback inhibition by its product, cinnamic acid, in the case of the related enzyme phenylalanine ammonia-lyase (PAL). nih.gov While not directly demonstrated for β-tyrosine synthesis via this route, it is plausible that the accumulation of intermediates or final products could exert some level of control over the enzymatic activity.
The regulation of enzymes that metabolize compounds structurally similar to β-tyrosine also offers potential insights. For example, tyrosine aminotransferase (TAT) , which catalyzes the transamination of α-tyrosine, is regulated at the post-transcriptional level by glucocorticoid hormones in mammalian cells. nih.gov This type of hormonal regulation highlights how systemic signals can influence the metabolic fate of amino acids.
Data Table of Regulatory Factors in β-Tyrosine and Related Metabolism
| Regulatory Factor | Enzyme/Process Affected | Type of Regulation | Organism/System |
| Jasmonic Acid | Tyrosine Aminomutase (TAM1) | Transcriptional Induction | Rice (Oryza sativa) nih.gov |
| α-Tyrosine | 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS) | Allosteric Feedback Inhibition | Thermotoga maritima nih.govnih.gov |
| Glucocorticoid Hormones | Tyrosine Aminotransferase (TAT) | Post-transcriptional Control | Mammalian Liver Cells nih.gov |
| Ammonia | Phenylalanine Ammonia-Lyase (PAL) | Inhibition | Cherimoya Fruit nih.gov |
| trans-cinnamic acid | Phenylalanine Ammonia-Lyase (PAL) | Feedback Inhibition | General nih.gov |
Analytical Methodologies for 3 Amino 3 4 Hydroxyphenyl Propanoic Acid and Its Derivatives
Chromatographic Techniques for Analysis and Purification
Chromatography is a cornerstone for the separation and purification of β-tyrosine and related compounds from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis and purification of amino acids and their derivatives due to its high resolution and sensitivity. libretexts.org Reversed-phase HPLC (RP-HPLC) is a common mode employed for these compounds. nih.gov
RP-HPLC separates molecules based on their hydrophobicity. For amino acids like tyrosine, which are polar, the mobile phase composition, particularly its pH, is critical. helixchrom.com At a pH below 3, amino acids are more basic and hydrophobic, allowing for retention on reversed-phase columns. helixchrom.com However, in the pH range of 3 to 7, they exist as highly hydrophilic zwitterions, leading to poor retention. helixchrom.com To overcome this, various strategies are used, such as employing ion-pairing reagents or using different chromatographic modes like hydrophilic interaction chromatography (HILIC). helixchrom.com
In a study on tyrosine-specific phosphorylated polypeptides, RP-HPLC was successfully used for purification by combining different volatile ion-pairing systems with small- and large-pore n-alkylsilica columns. nih.gov This approach allowed for high recovery of the target polypeptides and efficient desalting after chemical modifications. nih.gov The retention behavior of phosphorylated compounds was shown to be influenced by the specific elution conditions. nih.gov
HPLC can be coupled with various detectors for quantification and identification. For instance, a study on the metabolites of tyrosine utilized HPLC with electrochemical detection to determine catecholamines in biological samples. cuni.cz Another method for analyzing ibuprofen (B1674241) and its propanoic acid impurity utilized an Ultimate Silica (B1680970) column under isocratic conditions with UV detection at 264 nm. researchgate.net
Table 1: HPLC Methods for Amino Acid Analysis
| Feature | Method 1: HILIC/Cation-Exchange | Method 2: Reversed-Phase with Ion-Pairing |
|---|---|---|
| Principle | Separation of underivatized amino acids in HILIC cation-exchange mode. helixchrom.com | Separation based on hydrophobicity, enhanced by ion-pairing reagents. helixchrom.com |
| Column | Core-shell mixed-mode HPLC column. helixchrom.com | Standard reversed-phase columns (e.g., C18). helixchrom.com |
| Advantages | Fast, reliable, baseline separation, avoids derivatization. helixchrom.com | Well-established, versatile. |
| Compatibility | Fully compatible with mass spectrometry. helixchrom.com | Can be compatible with MS, depending on the ion-pairing reagent. nih.gov |
| Application | Analysis of phenylalanine, tyrosine, and DOPA. helixchrom.com | Purification of phosphorylated hGH and its tryptic peptides. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids, including 3-amino-3-(4-hydroxyphenyl)propanoic acid, are polar and non-volatile, necessitating a derivatization step prior to GC analysis. sigmaaldrich.com Derivatization converts the polar functional groups (-OH, -NH2, -COOH) into less polar, more volatile moieties, improving chromatographic behavior. sigmaaldrich.com
A common derivatization method is silylation. sigmaaldrich.com The reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) reacts with active hydrogens to form stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are less sensitive to moisture compared to those formed with other silylating agents like BSTFA. sigmaaldrich.com
The analysis is then performed on a capillary column, such as an SLB™-5ms. sigmaaldrich.com The mass spectrometer detects the derivatized compounds as they elute from the column. The resulting electron impact mass spectra show characteristic fragmentation patterns that aid in identification. For TBDMS derivatives, common fragments correspond to the loss of specific groups, such as a methyl group (M-15), a tert-butyl group (M-57), or a CO-O-TBDMS group (M-159). sigmaaldrich.com
Table 2: GC-MS Derivatization and Fragmentation
| Derivatization Reagent | Derivative Formed | Molecular Weight Change | Characteristic Fragments (m/z) |
|---|
Electrophoretic Methods
Electrophoretic techniques separate molecules based on their charge-to-size ratio in an electric field. They represent a valuable alternative and complement to HPLC for the analysis of amino acids and peptides. nih.gov
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE), also known as free solution capillary electrophoresis, is the most common form of capillary electrophoresis. libretexts.org It offers rapid analysis, high efficiency, and requires only small sample volumes. libretexts.orgnih.gov The separation is based on differences in electrophoretic mobility, which is directly proportional to the charge of the molecule and inversely proportional to its size and the viscosity of the medium. libretexts.org
CZE has been successfully applied to the analysis of β-alanyl-tyrosine, a dipeptide containing a β-tyrosine moiety, isolated from insect hemolymph. nih.govnih.gov In one study, a CZE method was developed using a background electrolyte (BGE) of 500 mM acetic acid (pH 2.50) and a bare fused silica capillary. nih.gov Detection was performed using a UV-Vis spectrophotometric detector at 195 and 206 nm. nih.gov This analytical method proved effective for assessing the purity of the dipeptide after initial purification by RP-HPLC. nih.govnih.gov CZE is often coupled with mass spectrometry (CZE-MS) for enhanced identification capabilities, providing high-speed analysis of amino acids and protein digests. nih.gov
Free-Flow Zone Electrophoresis (FFZE) for Preparative Purification
While CZE is a powerful analytical tool, its application for preparative separations is limited by the low capacity of narrow-bore capillaries. nih.gov Free-Flow Zone Electrophoresis (FFZE) overcomes this limitation by performing the separation in a continuous, carrier-less medium within a planar chamber, allowing for a much higher throughput. nih.gov
In FFZE, the sample is continuously injected into a laminar flow of a background electrolyte, and an electric field is applied perpendicularly to the flow. nih.gov This causes charged components to deflect from the main flow path according to their electrophoretic mobility, enabling their collection as separate fractions at the chamber outlet. nih.gov
A key advantage of FFZE is its ability to operate under mild conditions, which preserves the biological activity of sensitive molecules like peptides. nih.gov An analytical CZE method for β-alanyl-tyrosine was successfully scaled up to a preparative FFZE method. nih.govnih.gov Using 500 mM acetic acid as the carrier BGE, the FFZE system achieved a preparative capacity of 45.5 mg per hour, yielding the dipeptide with a purity of 94.8%. nih.gov The high purity of the FFZE-fractionated product was subsequently confirmed by CZE analysis. nih.gov
Table 3: Comparison of CZE and FFZE for β-Ala-Tyr
| Parameter | Capillary Zone Electrophoresis (CZE) | Free-Flow Zone Electrophoresis (FFZE) |
|---|---|---|
| Primary Use | Analytical (Purity Assessment) nih.gov | Preparative (Purification) nih.gov |
| Separation Format | Narrow Bore Capillary (≤ 100 µm i.d.) nih.gov | Planar Chamber (0.5 mm gap) nih.gov |
| Sample Injection | Hydrodynamic (batch) nih.gov | Continuous nih.gov |
| Throughput | Low nih.gov | High (e.g., 45.5 mg/hour) nih.gov |
| Key Advantage | High resolution, speed, low sample volume. libretexts.org | Continuous operation, high capacity, mild conditions. nih.gov |
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for elucidating the detailed chemical structure of this compound and its derivatives. researchgate.netnih.gov The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of synthesized derivatives. nih.govresearchgate.net For example, in the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the disappearance of a characteristic signal for ester groups in the ¹H NMR spectrum and the appearance of new signals for NH₂ and NH groups confirmed the conversion to a dihydrazide. nih.gov Advanced NMR techniques, such as High-Resolution Magic Angle Spinning (HR-MAS) NMR and Saturation Transfer Difference (STD)-NMR, can be used to characterize compounds immobilized on solid supports and to study their interactions with other molecules. nih.gov Furthermore, ¹⁷O NMR has been explored as a sensitive probe for the ionization state of the phenolic group in tyrosine, as the ¹⁷O chemical shift is highly sensitive to protonation. acs.org
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, confirming the molecular formula. nih.gov When coupled with a separation technique like GC or HPLC, MS can identify individual components in a mixture. sigmaaldrich.comnih.gov Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a parent ion, yielding a characteristic pattern of daughter ions. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated from mass spectrometry data to aid in structural characterization. uni.lu
Table 4: Spectroscopic Data for this compound
| Technique | Information Provided | Example Data |
|---|---|---|
| Mass Spectrometry | Molecular Weight, Fragmentation Pattern, Collision Cross Section | Predicted m/z for [M+H]⁺: 182.08118; Predicted CCS: 138.1 Ų uni.lu |
| ¹H NMR | Proton environment, chemical shifts, coupling constants | Predicted spectrum available in databases like HMDB. |
| ¹³C NMR | Carbon skeleton, chemical shifts | Used to identify signals from specific residues, like Tyr(150) in a protein. nih.gov |
| ¹⁷O NMR | Ionization state of phenolic oxygen | Isotropic ¹⁷O chemical shift increases by ~75 ppm upon deprotonation of the phenol (B47542) group. acs.org |
| FTIR/Raman | Vibrational modes, functional groups | Used to verify the structure of synthesized derivatives. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
Detailed research findings from ¹H and ¹³C NMR spectra are used to confirm the structure of synthesized derivatives. nih.gov For instance, in the synthesis of hydrazone derivatives, the disappearance of signals corresponding to ester groups and the appearance of new signals for NH₂ and NH groups in the ¹H NMR spectrum confirm the conversion. semanticscholar.org The analysis of related compounds, such as 3-(4-hydroxyphenyl)propanoic acid, provides reference data for the chemical shifts of the phenyl ring and the propanoic acid chain. bmrb.io Typically, spectra are recorded in deuterated solvents like DMSO-d₆, with chemical shifts (δ) reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). researchgate.net
The expected ¹H NMR spectrum would show distinct signals for the aromatic protons of the 4-hydroxyphenyl group, typically appearing as two doublets in the aromatic region. The protons on the propanoic acid backbone (at C2 and C3) would appear as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are also observable and may appear as broad singlets.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The spectrum would feature signals for the carboxyl carbon, the aromatic carbons (including the carbon attached to the hydroxyl group), and the aliphatic carbons of the propanoic acid chain. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.)
¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C-H ortho to OH) | ~6.7 | Doublet |
| Aromatic (C-H meta to OH) | ~7.1 | Doublet |
| Methine (C3-H) | ~4.0-4.2 | Multiplet |
| Methylene (C2-H₂) | ~2.5-2.7 | Multiplet |
| Amine (NH₂) | Variable (broad) | Singlet |
| Carboxyl (COOH) | Variable (broad) | Singlet |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxyl (C=O) | ~173-175 |
| Aromatic (C-OH) | ~155-157 |
| Aromatic (C-H) | ~115 & 129 |
| Aromatic (C-C3) | ~130-132 |
| Methine (C3) | ~50-55 |
| Methylene (C2) | ~40-45 |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman are used to identify the functional groups present in this compound. researchgate.net The spectra provide a molecular fingerprint based on the vibrations of chemical bonds.
Key vibrational modes include:
O-H stretching: A broad band for the carboxylic acid O-H group and another for the phenolic O-H.
N-H stretching: Signals corresponding to the primary amine group.
C-H stretching: Signals for both aromatic and aliphatic C-H bonds.
C=O stretching: A strong absorption band characteristic of the carboxylic acid carbonyl group.
C=C stretching: Bands associated with the aromatic ring.
N-H bending: Vibrations from the amine group.
Raman spectroscopy complements FTIR, particularly for the analysis of the aromatic ring and symmetric vibrations. spectrabase.com
Table 2: Characteristic FTIR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic & Carboxylic O-H | Stretching | 3500 - 2500 (broad) |
| Amine N-H | Stretching | 3400 - 3200 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Carboxylic Acid C=O | Stretching | 1720 - 1700 |
| Aromatic C=C | Stretching | 1610 - 1450 |
Fluorescence Spectroscopy and Quenching Methods
The 4-hydroxyphenyl moiety of this compound is structurally similar to the amino acid tyrosine, which is intrinsically fluorescent. This property allows for its detection and analysis using fluorescence spectroscopy. The fluorescence arises from the π-electron system of the phenol ring.
Fluorescence quenching methods can be employed for quantitative analysis and to study interactions. nih.gov Quenching refers to any process that decreases the fluorescence intensity of a substance. It can be caused by various mechanisms, including excited-state reactions, energy transfer, and complex formation. mdpi.com For instance, the fluorescence of tyrosine and tryptophan residues in proteins is often quenched by adjacent amino acid side chains or by external molecules. nih.gov Studies have shown that amino acids like tryptophan and tyrosine can act as strong quenchers for certain fluorescent dyes. nih.gov The intrinsic fluorescence of the 4-hydroxyphenyl group can be quenched by various molecules, and this phenomenon can be used to develop assays. researchgate.net The relationship between the quencher concentration and the fluorescence intensity is often described by the Stern-Volmer equation. mdpi.com Both static and dynamic quenching mechanisms can be involved. nih.govnih.gov
Mass Spectrometry (MS and MS/MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular weight of 181.19 g/mol . scbt.comalfa-chemistry.com High-resolution mass spectrometry can confirm its molecular formula, C₉H₁₁NO₃. nih.gov
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used for structural elucidation and highly sensitive quantification. In MS/MS, the molecular ion (or a protonated/deprotonated version) is selected and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint. unito.it
Common fragmentation pathways for this compound would involve neutral losses of:
Water (H₂O) from the carboxylic acid and hydroxyl groups.
Carbon dioxide (CO₂) from the carboxylic acid group.
Ammonia (B1221849) (NH₃) from the amino group.
The PubChem database lists MS/MS data showing a precursor ion at m/z 180.1 (in negative mode, [M-H]⁻) fragmenting to produce product ions at m/z 136.2 and 148.0, among others. nih.gov This fragmentation is characteristic and useful for specific detection in complex mixtures. nih.gov
Table 3: Common Mass Fragments of this compound
| Ion (m/z) | Identity | Mode |
|---|---|---|
| 182.07 | [M+H]⁺ | Positive |
| 180.06 | [M-H]⁻ | Negative |
| 164.06 | [M+H-H₂O]⁺ | Positive |
| 136.07 | [M+H-H₂O-CO]⁺ | Positive |
| 136.2 | [M-H-CO₂]⁻ | Negative |
Development of Bioanalytical Methods for Biological Matrices
Analyzing this compound in biological matrices such as serum, plasma, and tissue is essential for understanding its metabolic fate. This requires the development of robust and validated bioanalytical methods. nih.gov
Detection in Serum, Plasma, and Tissue Samples
The detection of amino acids and related phenolic compounds in biological fluids is typically achieved using hyphenated techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.com This method offers high sensitivity and specificity, which are crucial for distinguishing the target analyte from a multitude of endogenous compounds in complex matrices like plasma. purdue.edu
The general workflow for analysis involves:
Sample Collection: Obtaining blood (for serum or plasma) or tissue samples.
Sample Preparation: This is a critical step to remove interferences, such as proteins, and to concentrate the analyte. A common method is protein precipitation, where a cold organic solvent (e.g., isopropanol (B130326) or acetonitrile) is added to the plasma or serum sample. This is followed by centrifugation to separate the precipitated proteins.
Chromatographic Separation: The supernatant is then injected into an LC system. A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is used to separate the analyte from other components in the extract based on its physicochemical properties. nih.govmdpi.com
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor-to-product ion transition for this compound is monitored, ensuring highly selective detection.
Quantitative Analysis and Method Validation
For the quantitative analysis to be reliable, the bioanalytical method must be rigorously validated according to guidelines from regulatory agencies like the FDA. fda.gov Method validation ensures that the assay is fit for its intended purpose. nih.gov
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples from multiple sources. fda.gov
Linearity and Range: Demonstrating a linear relationship between the instrument response and the known concentration of the analyte over a specific range.
Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples) within a single run (intra-day) and across different days (inter-day). mdpi.com Generally, the precision should not exceed 15% relative standard deviation (RSD), and the accuracy should be within ±15% of the nominal value. mdpi.com
Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.
Stability: Evaluating the stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage stability). mdpi.com
Table 4: Key Parameters for Bioanalytical Method Validation
| Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Linearity | Correlation coefficient (r²) of the calibration curve | ≥ 0.99 |
| Precision | Repeatability of measurements (intra- and inter-day) | RSD ≤ 15% |
| Accuracy | Closeness of measured value to the true value | Within 85-115% of nominal value |
| Recovery | Efficiency of analyte extraction from the matrix | Consistent and reproducible |
| Stability | Analyte stability under various storage/handling conditions | Within acceptable accuracy/precision limits |
Derivatives and Analogues of 3 Amino 3 4 Hydroxyphenyl Propanoic Acid in Medicinal Chemistry
Structure-Activity Relationship (SAR) Studies of Substituted 3-Amino-3-(4-hydroxyphenyl)propanoic Acid Derivatives
Recent research has focused on synthesizing and evaluating a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives to elucidate their structure-activity relationships (SAR), particularly in the realms of antimicrobial and anticancer activities. nih.govnih.gov These studies reveal that the biological activity of these compounds is highly dependent on the nature and position of various substituents. nih.govresearchgate.net
A systematic investigation into a series of these derivatives against multidrug-resistant pathogens demonstrated that modifications to the core structure significantly influence antimicrobial efficacy. nih.gov For instance, the initial starting compounds, N-(4-hydroxyphenyl)-β-alanine methyl ester (Compound 2) and 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid (Compound 4), showed weak or no antimicrobial activity. nih.gov However, further chemical transformations yielded derivatives with potent effects.
Key SAR findings from antimicrobial studies include:
Hydrazide and Dihydrazide Moieties: Conversion of the initial ester (Compound 2) to N-(4-hydroxyphenyl)-β-alanine hydrazide (Compound 3) did not confer antibacterial activity. nih.gov In contrast, transforming the di-acid (Compound 4) into a dihydrazide (Compound 6) resulted in a compound with activity against Gram-negative pathogens, including carbapenemase-producing E. coli and K. pneumoniae, as well as multidrug-resistant P. aeruginosa and A. baumannii. nih.gov
Heterocyclic Substituents: The introduction of heterocyclic substituents via hydrazone linkages proved to be a particularly effective strategy. nih.govresearchgate.net Hydrazones containing heterocyclic moieties (Compounds 14–16) exhibited the most potent and broad-spectrum antimicrobial activity. researchgate.net These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species, including Candida auris. nih.govresearchgate.netnih.gov
Alkyl Substitutions: The addition of simple alkyl groups, such as methyl (Compound 26) or ethyl (Compound 27), did not lead to any discernible biological activity, highlighting the importance of more complex functional groups for antimicrobial action. nih.gov
In the context of anticancer research, a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was screened for activity against A549 non-small cell lung cancer cells. nih.gov The study found that anticancer activity was also structure-dependent. nih.gov The most promising compound, identified as Compound 20 (3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide)), which contains a 2-furyl substituent, demonstrated significant and selective cytotoxicity towards cancerous cells while also inhibiting cell migration. nih.govresearchgate.net This suggests that the furan (B31954) ring is a key feature for the observed anticancer effects. nih.gov
Table 1: SAR Summary of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Key Structural Feature | Observed Biological Activity | Reference |
|---|---|---|---|
| Esters/Acids | Core scaffold (methyl ester or di-acid) | Weak or no antimicrobial activity. | nih.gov |
| Dihydrazides | Dihydrazide functional group | Activity against Gram-negative bacteria. | nih.gov |
| Hydrazones | Heterocyclic substituents | Potent, broad-spectrum antimicrobial activity against bacteria and fungi. nih.govresearchgate.net | nih.govresearchgate.net |
| Alkyl Derivatives | Methyl or ethyl substitutions | No discernible antimicrobial activity. | nih.gov |
| Furan-containing | 2-furyl substituent | Potent and selective anticancer activity against A549 cells; antioxidant properties. nih.govresearchgate.net | nih.govresearchgate.net |
Design and Synthesis of Novel Pharmacophores Based on the this compound Scaffold
The this compound scaffold is considered a promising pharmacophore due to its favorable chemical properties and synthetic versatility. mdpi.comnih.gov Its structure allows for the strategic incorporation of diverse aromatic and heterocyclic substituents, enabling the fine-tuning of its biological profile. mdpi.comresearchgate.net The phenolic hydroxyl group enhances aqueous solubility and provides a crucial hydrogen bonding site for potential interactions with biological targets. mdpi.com
The design and synthesis of novel derivatives typically begin with fundamental reactions. nih.govresearchgate.net A common starting point is the reaction of 4-aminophenol (B1666318) with either methyl acrylate (B77674) or acrylic acid to produce the core intermediates, N-(4-hydroxyphenyl)-β-alanine methyl ester or 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid, respectively. nih.govresearchgate.net These intermediates serve as versatile platforms for further elaboration.
Key synthetic strategies for creating novel pharmacophores from this scaffold include:
Hydrazide Formation: The ester intermediates can be converted to hydrazides through hydrazinolysis. nih.govresearchgate.net These hydrazides are valuable synthons for subsequent reactions.
Hydrazone Synthesis: Condensation of the hydrazide derivatives with various aromatic and heterocyclic aldehydes leads to the formation of hydrazones. nih.gov This approach has successfully generated a library of compounds with diverse substitutions, allowing for extensive exploration of the chemical space and SAR. nih.govresearchgate.net
Amide Bond Formation: The amino group and the propanoic acid moiety allow for the formation of amide bonds, facilitating the conjugation with other bioactive molecules or the introduction of various functional groups to modulate physicochemical properties. mdpi.com
The synthetic flexibility of this scaffold permits the introduction of a wide array of heterocyclic systems, such as furans, imidazoles, pyridines, and triazoles, which can be tailored to optimize biological activity and target specificity. mdpi.com This adaptability makes the this compound core a valuable starting point for developing new therapeutic candidates targeting a range of diseases, from microbial infections to cancer. nih.govnih.gov
Prodrug Strategies for Enhanced Delivery and Bioavailability
Prodrugs are inactive precursors that are converted into the active drug within the body through chemical or enzymatic processes. tandfonline.com This strategy is often employed to overcome limitations of a parent drug, such as poor solubility or low permeability, thereby enhancing its oral bioavailability. tandfonline.comnih.gov The functional groups present in this compound—specifically the carboxylic acid, amino group, and phenolic hydroxyl group—make it an excellent candidate for prodrug design.
Amino acids are frequently used as promoieties (the carrier part of a prodrug) because they are generally safe, offer a wide range of functional groups for attachment, and can leverage specific amino acid transporters in the body to improve absorption. tandfonline.commdpi.com
Potential prodrug strategies for this scaffold include:
Ester Prodrugs: The carboxylic acid group is a common target for creating ester prodrugs. tandfonline.com Esterification can mask the polar carboxylate, increasing lipophilicity and potentially enhancing membrane permeability. These esters are designed to be hydrolyzed by esterase enzymes, which are abundant in the body, to release the active parent drug. nih.gov For example, amino acid esters, such as L-valyl esters, have been shown to significantly improve the oral bioavailability of parent drugs by targeting peptide transporters like PEPT1 in the intestine. nih.govmdpi.com
Amide Prodrugs: The amino group can be acylated to form an amide prodrug. While amide bonds are generally more stable to hydrolysis than ester bonds, specific amide prodrugs can be designed for efficient cleavage. tandfonline.compharm.or.jp For instance, linking the amino group to another amino acid or a peptide fragment could create a prodrug that is a substrate for peptidases. nih.gov
Carbonate and Carbamate (B1207046) Prodrugs: The phenolic hydroxyl group offers another handle for prodrug modification. It can be converted into a carbonate or carbamate linkage, providing another avenue to tune the physicochemical properties of the molecule for improved delivery. tandfonline.com
The primary goal of these strategies is to create a derivative with improved chemical stability in the gastrointestinal tract that can be efficiently absorbed and then rapidly converted to the active this compound derivative in vivo. tandfonline.com
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful tool for rapidly generating a large number of structurally related compounds, known as a library, for high-throughput screening. The synthesis of a diverse library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is a direct application of combinatorial principles. nih.govresearchgate.net To further expand the chemical space explored, more advanced combinatorial techniques like solid-phase synthesis can be employed.
Solid-phase synthesis offers significant advantages for library generation, including the simplification of purification, as excess reagents can be washed away from the resin-bound product, and the potential for automation. beilstein-journals.orgsigmaaldrich.com A general approach for the solid-phase synthesis of a this compound library could involve:
Resin Attachment: Anchoring a suitable building block to a solid support (resin). For instance, an acrylate-functionalized resin could be used as a starting point.
Scaffold Formation: Reacting the resin with 4-aminophenol to form the core N-substituted β-alanine structure directly on the solid phase.
Iterative Chemistry: Performing subsequent chemical modifications in a stepwise manner. This could involve acylation and Michael addition cycles to build oligomeric structures similar to β-peptoids. nih.gov
Split-and-Pool Synthesis: To maximize diversity, the resin can be split into multiple portions, with each portion undergoing a different reaction (e.g., coupling with a different aldehyde or carboxylic acid). The portions are then recombined, mixed, and split again for the next reaction cycle. nih.gov This method allows for the exponential generation of unique compounds.
Cleavage and Screening: After the synthesis is complete, the final compounds are cleaved from the resin and screened for biological activity.
Techniques such as DNA-encoded library synthesis (DELS) represent a further evolution of this concept, where each unique chemical structure is tagged with a unique DNA barcode. acs.org This allows for the synthesis and screening of massive libraries in a single mixture. Adopting such combinatorial and solid-phase methods would significantly accelerate the discovery of novel and potent drug candidates based on the this compound scaffold.
Future Directions and Translational Research for 3 Amino 3 4 Hydroxyphenyl Propanoic Acid
Preclinical Development of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid-Based Therapeutics
The preclinical development of therapeutics based on the this compound scaffold is an active area of research, with a primary focus on oncology and infectious diseases. Recent studies have demonstrated the potential of its derivatives as both anticancer and antimicrobial agents.
As anticancer agents, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their in vitro efficacy against various cancer cell lines. mdpi.comnih.govresearchgate.net For instance, certain hydrazone derivatives have shown notable cytotoxicity. In a study evaluating 36 derivatives against A549 non-small cell lung cancer cells, several compounds were found to reduce cell viability by over 50%. mdpi.comresearchgate.net Specifically, compound 20 , a dihydrazide with a furan-2-ylmethylene substituent, was identified as a promising candidate, demonstrating significant antioxidant properties alongside its anticancer activity. mdpi.com Another study on different derivatives showed that compounds 12 (with a 1-naphthyl substituent) and 29 (with a 4-nitro-substituted phenyl group) also exhibited considerable reduction in A549 cell viability. acs.org Furthermore, some of these compounds were found to suppress the migration of A549 cells in vitro, suggesting a potential to inhibit metastasis. mdpi.comresearchgate.net Notably, select derivatives displayed favorable cytotoxicity profiles when tested against non-cancerous Vero cells, indicating a degree of selectivity for cancer cells. mdpi.comresearchgate.net
In the realm of antimicrobial research, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown potent activity against a range of multidrug-resistant pathogens. nih.govresearchwithnj.comnih.gov A synthesized library of these compounds was screened against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi. nih.govnih.gov Hydrazone derivatives, particularly those containing heterocyclic substituents, displayed the most potent and broad-spectrum antimicrobial activity. nih.govnih.gov For example, certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentrations (MICs) in the low micromolar range. nih.govnih.gov Significant activity was also observed against the emerging multidrug-resistant fungus Candida auris. nih.govresearchwithnj.comnih.gov These findings highlight the potential of the this compound scaffold as a foundational platform for developing new antimicrobial agents to combat drug-resistant infections. nih.govnih.gov
| Compound | Substituent | Effect on A549 Cell Viability | Additional Notes | Source |
|---|---|---|---|---|
| Compound 12 | 1-Naphthyl | Reduced to 42.1% | Hydrazone derivative | acs.org |
| Compound 20 | 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) | Reduced viability by >50% | Potent antioxidant properties, suppressed cell migration | mdpi.comresearchgate.net |
| Compound 21 | Oxime derivative | IC50 of 5.42 µM | More potent than cisplatin | mdpi.com |
| Compound 22 | Oxime derivative | IC50 of 2.47 µM | More potent than cisplatin, proposed to interact with SIRT2 and EGFR | mdpi.com |
| Compound 29 | 4-NO2 substituted phenyl group | Reduced viability to 31.2% | - | acs.org |
| Pathogen | Compound Type | MIC Range (µg/mL) | Source |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Hydrazones with heterocyclic substituents | 1 - 8 | nih.govnih.gov |
| Vancomycin-resistant Enterococcus faecalis (VRE) | Hydrazones with heterocyclic substituents | 0.5 - 2 | nih.govnih.gov |
| Gram-negative pathogens (e.g., E. coli, K. pneumoniae) | Hydrazones with heterocyclic substituents | 8 - 64 | nih.govnih.gov |
| Drug-resistant Candida species (including C. auris) | Hydrazones with heterocyclic substituents | 8 - 64 | nih.govnih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications
The versatility of the this compound scaffold opens avenues for exploring a wide range of biological targets and therapeutic applications beyond the initial findings in cancer and infectious diseases. The inherent properties of β-amino acids, such as increased resistance to proteolytic degradation, make them ideal for designing peptidomimetics that can modulate protein-protein interactions or act as receptor agonists or antagonists. mdpi.comacs.org
Recent research has begun to uncover potential molecular targets for derivatives of this compound. For example, in silico molecular docking studies of antiproliferative thiazole (B1198619) derivatives have suggested potential interactions with human sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR). mdpi.comktu.edu These targets are crucial in cancer cell signaling pathways, and their inhibition could explain the observed anticancer effects. mdpi.comktu.edu
The development of derivatives with antioxidant properties also suggests therapeutic potential in diseases where oxidative stress is a key pathological factor. mdpi.comresearchgate.netdebuglies.com The phenolic hydroxyl group in the this compound structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS), while the adjacent amino group can enhance this electron-donating capacity. mdpi.comdebuglies.com This dual antioxidant and anticancer activity could be exploited to develop chemotherapeutics that also protect normal tissues from oxidative damage. mdpi.comdebuglies.com
Future research will likely focus on:
Systematic screening of derivative libraries against panels of kinases, proteases, and other enzymes to identify novel and specific molecular targets.
Exploring applications in neurodegenerative diseases , where the antioxidant properties and the ability to incorporate into peptides could be beneficial in targeting protein aggregation and oxidative stress. nih.gov
Development of peptidomimetics for metabolic diseases by mimicking the structure of endogenous peptides with improved stability.
Integration of Omics Technologies in Understanding β-Tyrosine Biology
The comprehensive understanding of the biological roles and mechanisms of action of this compound and its derivatives can be significantly advanced through the integration of omics technologies. While specific studies on this compound are still emerging, the application of proteomics, metabolomics, and genomics is a logical next step in its translational research.
Proteomics can be employed to identify the cellular proteins that interact with β-tyrosine-containing compounds. nih.gov Techniques like affinity purification-mass spectrometry could pinpoint direct binding partners, revealing their mechanism of action. nih.gov Furthermore, quantitative proteomic profiling of cells treated with these derivatives can uncover alterations in protein expression and post-translational modifications, providing insights into the affected cellular pathways. nih.gov For example, such studies could validate the predicted interactions with targets like EGFR and SIRT2 and identify downstream signaling consequences. mdpi.comktu.edu
Metabolomics offers a powerful tool to map the metabolic fate of this compound and its impact on cellular metabolism. nih.gov Targeted metabolomic workflows have been developed for the comprehensive analysis of tyrosine and phenylalanine metabolic pathways in human biofluids. nih.gov These can be adapted to track the biotransformation of β-tyrosine derivatives and to identify any resulting bioactive metabolites. Untargeted metabolomic footprinting can reveal broader changes in the cellular metabolome upon treatment, highlighting perturbed metabolic networks that could be linked to the compound's therapeutic or off-target effects. researchgate.net
Genomics and transcriptomics can help in identifying genes that are differentially expressed in response to treatment with β-tyrosine derivatives, pointing towards key regulatory pathways. This could also aid in identifying genetic biomarkers that may predict sensitivity or resistance to these potential new drugs.
Advanced Computational Chemistry for Drug Discovery and Optimization
Advanced computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of therapeutics derived from this compound. In silico methods are being increasingly used to predict properties, identify targets, and design novel derivatives.
One key application is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For instance, the "Boiled-Egg" model has been used to computationally predict the gastrointestinal absorption and brain penetration of newly synthesized derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. nih.govresearchgate.net This allows for the early-stage filtering of compounds with potentially poor pharmacokinetic profiles, saving time and resources. nih.govresearchgate.net
Molecular docking and virtual screening are powerful tools for identifying potential biological targets and for screening large compound libraries for potential hits. nih.govnih.gov Recent studies have used molecular docking to propose that certain thiazole derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid can interact with the active sites of SIRT2 and EGFR. mdpi.comktu.edu Such computational predictions provide a strong basis for subsequent experimental validation. mdpi.comktu.edu Machine learning models are also being developed to predict the activity of kinase inhibitors, which could be applied to β-tyrosine derivatives targeting protein kinases. nih.govresearchgate.net
Furthermore, computational enzyme design has been successfully used to engineer a phenylalanine aminomutase to catalyze the synthesis of (R)-β-tyrosine from trans-p-hydroxycinnamic acid with high enantiopurity. mdpi.com This demonstrates the potential of computational methods to not only aid in drug design but also in developing efficient and sustainable biocatalytic production routes for the core scaffold and its enantiomers. mdpi.com
Future computational efforts will likely involve:
Large-scale virtual screening of diverse chemical libraries against validated and novel biological targets.
Molecular dynamics simulations to study the stability of ligand-target interactions and to understand the molecular basis of activity.
Quantitative Structure-Activity Relationship (QSAR) modeling to build predictive models that can guide the synthesis of more potent and selective derivatives.
Challenges and Opportunities in this compound Research
The research into this compound and its derivatives is filled with both challenges and significant opportunities.
Challenges:
In Vivo Efficacy and Pharmacokinetics: While in vitro studies have shown promise, a major hurdle is translating this activity into in vivo efficacy. mdpi.comnih.gov Comprehensive preclinical studies, including animal models of cancer and infection, are needed to evaluate the therapeutic potential of lead compounds. The pharmacokinetic properties of these derivatives, such as oral bioavailability and metabolic stability, will be critical for their success as drugs. nih.govnih.gov
Target Identification and Validation: For many of the reported derivatives, the precise molecular targets remain unknown. mdpi.comnih.gov Identifying and validating these targets is essential for understanding the mechanism of action and for rational drug design.
Synthetic Complexity: The synthesis of a diverse range of derivatives, especially with specific stereochemistry, can be challenging and resource-intensive. The development of more efficient and scalable synthetic routes is crucial.
Potential for Resistance: As with any new antimicrobial or anticancer agent, the potential for the development of resistance is a significant concern. Understanding the mechanisms of resistance will be important for the long-term viability of these compounds.
Opportunities:
Novel Scaffold for Drug-Resistant Pathogens: The demonstrated activity against multidrug-resistant bacteria and fungi presents a major opportunity to develop new classes of antibiotics and antifungals to address the growing threat of antimicrobial resistance. nih.govresearchwithnj.comnih.gov
Targeting Cancer with a Dual Mechanism: The potential for derivatives to possess both direct anticancer and antioxidant properties offers a unique therapeutic strategy. mdpi.comresearchgate.net This could lead to more effective and less toxic cancer treatments.
Platform for Peptidomimetics: The inherent stability of the β-amino acid backbone provides a robust platform for creating peptidomimetics with improved drug-like properties. acs.orgresearchgate.net This opens up a vast therapeutic design space for targeting a wide range of diseases. researchgate.net
Synergy with Computational Methods: The amenability of the scaffold to chemical modification makes it an excellent candidate for integrated computational and experimental drug discovery programs, which can accelerate the development pipeline. researchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
